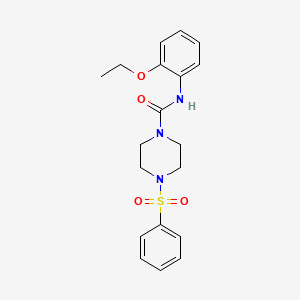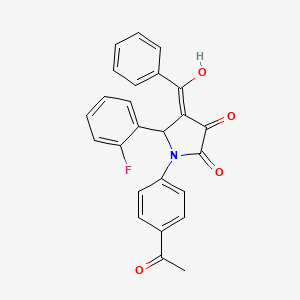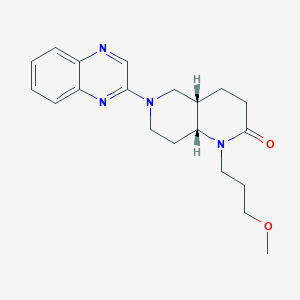![molecular formula C22H25FN2O2 B5326383 N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326383.png)
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide, also known as LY2157299, is a small molecule inhibitor of transforming growth factor-beta (TGF-β) receptor kinase. It has been found to have potential therapeutic applications in cancer and fibrosis.
作用機序
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide binds to the TGF-β receptor kinase and inhibits its activity. This prevents the downstream signaling of the TGF-β pathway, which is involved in many cellular processes, including cell growth, differentiation, and migration. By inhibiting this pathway, this compound can prevent the growth and spread of cancer cells, as well as the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to inhibiting the TGF-β pathway, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to reduce the expression of extracellular matrix proteins, which are involved in the development of fibrosis.
実験室実験の利点と制限
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo studies. It has also been extensively studied, and there is a wealth of scientific literature on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also some limitations to its use. This compound has been found to have low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, its potency can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide. One area of focus is on its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is on its potential use in the treatment of fibrosis, which is a condition that affects many organs and tissues in the body. Additionally, further studies are needed to optimize the dosing and administration of this compound, as well as to better understand its mechanism of action and potential side effects.
合成法
The synthesis of N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide involves multiple steps and has been described in detail in scientific literature. The starting material for the synthesis is 5-fluoro-1H-indole, which is reacted with 4-bromo-N-methylbenzamide to form 5-fluoro-1H-indole-2-carboxamide. This is then reacted with 3-hydroxy-3-methylbutyric acid to form the final product, this compound.
科学的研究の応用
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer and fibrosis. It has been found to inhibit the TGF-β signaling pathway, which is involved in tumor growth and progression, as well as fibrosis. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, pancreatic, and lung cancer cells.
特性
IUPAC Name |
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-22(2,27)11-10-15-4-6-16(7-5-15)21(26)25(3)14-19-13-17-12-18(23)8-9-20(17)24-19/h4-9,12-13,24,27H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJJDYGNYDSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(N2)C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5326370.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)